N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula Derivation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure and substituents. The systematic name is N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide hydrochloride , which reflects its hybrid structure containing an imidazopyridine ring, a sulfonamide group, and a nitrobenzene moiety.
Structural Breakdown:
- Parent Heterocycle : The imidazo[1,2-a]pyridine system forms the core scaffold, with a bromine substituent at position 6.
- Sulfonamide Backbone : A benzenesulfonamide group is attached to the heterocycle via a methylideneamino linker. The benzene ring is substituted with a nitro group at position 5 and a methyl group at position 2.
- Hydrazide Configuration : The (E)-stereochemistry of the hydrazide linker is explicitly denoted in the IUPAC name.
- Hydrochloride Salt : The compound exists as a hydrochloride salt, indicated by the "hydrochloride" suffix.
The structural formula (C₁₆H₁₅BrClN₅O₄S) and 2D/3D conformers are consistent with the connectivity described in PubChem entries. Key features include the planar imidazopyridine ring, the electron-withdrawing nitro group, and the sulfonamide’s tetrahedral geometry.
Molecular Formula and Weight Analysis
Molecular Formula:
C₁₆H₁₅BrClN₅O₄S
This formula accounts for:
- 16 carbon atoms (benzene, imidazopyridine, methyl groups)
- 15 hydrogen atoms (aromatic C-H, methylidene, methyl)
- 1 bromine atom (imidazopyridine substituent)
- 1 chlorine atom (hydrochloride counterion)
- 5 nitrogen atoms (imidazole, hydrazide, nitro group)
- 4 oxygen atoms (sulfonamide, nitro group)
- 1 sulfur atom (sulfonamide).
Molecular Weight:
The calculated molecular weight is 488.74 g/mol , consistent across PubChem, Cell Guidance Systems, and Selleck Chemicals.
Table 2: Elemental Contribution to Molecular Weight
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 16 | 12.01 | 192.16 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Bromine | 1 | 79.90 | 79.90 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 5 | 14.01 | 70.05 |
| Oxygen | 4 | 16.00 | 64.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | - | - | 488.74 |
The bromine atom and nitro group contribute significantly to the compound’s molecular mass, influencing its physicochemical properties such as solubility and stability.
Properties
Molecular Formula |
C16H15BrClN5O4S |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H |
InChI Key |
VOUDEIAYNKZQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde : Synthesized from 2-amino-5-bromopyridine and bromoacetaldehyde diethyl acetal under acidic conditions.
- N,2-Dimethyl-5-nitrobenzenesulfonohydrazide : Prepared via sulfonation of 2-methyl-5-nitroaniline followed by hydrazide formation.
Detailed Synthetic Routes
Condensation Reaction for Hydrazone Formation
The pivotal step involves condensing 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with N,2-dimethyl-5-nitrobenzenesulfonohydrazide.
- Dissolve equimolar amounts of aldehyde (1.0 eq) and sulfonohydrazide (1.05 eq) in anhydrous ethanol.
- Add catalytic acetic acid (0.1 eq) and reflux at 80°C for 12–16 hours.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Temperature | 80°C | Balances rate vs. decomposition |
| Catalyst | Acetic acid | Accelerates imine formation |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
- Dissolve hydrazone free base (1.0 eq) in dichloromethane (10 mL/g).
- Add HCl gas (1.2 eq) dropwise at 0°C.
- Stir for 2 hours, filter precipitated solid, and wash with cold ether.
Purity Control :
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time for the imidazo[1,2-a]pyridine core:
Solvent and Catalyst Screening
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | HBr (48%) | 8 | 87 |
| Water | NaHCO₃ | 24 | 72 |
| Methanol | HCl (conc.) | 12 | 68 |
HBr in ethanol emerged as optimal due to faster cyclization kinetics.
Purification and Characterization
Column Chromatography
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆):
δ 8.92 (s, 1H, CH=N), 8.45 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H). - HPLC : Purity ≥99% (C18 column, acetonitrile/water 70:30).
Scalability and Industrial Adaptations
Patent CN103788092A outlines a scalable process:
- Use chloroacetaldehyde (40% aqueous) instead of bromoacetaldehyde diethyl acetal.
- React with 2-amino-5-bromopyridine in water at 50°C for 8 hours.
- Yield: 87% with >99% purity after recrystallization.
Advantages :
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can also be reduced to an amine under specific conditions.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that hydrazone derivatives, including the compound , exhibit notable anticancer properties. In studies involving various cancer cell lines, compounds with similar structures have demonstrated cytotoxic effects, particularly against melanoma and colon cancer cell lines. For instance, derivatives containing the imidazo[1,2-a]pyridine moiety have been linked to enhanced anticancer activity due to their ability to interfere with cellular processes critical for tumor growth and survival .
1.2 Antimicrobial Properties
The presence of the bromoimidazo group in the compound has been associated with antimicrobial activity. Studies have shown that similar hydrazone derivatives can act as broad-spectrum antibacterial agents, displaying effective inhibition against various bacterial strains at low concentrations (MIC values around 0.5–2.0 μg/mL) . This suggests that N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride could be explored further for its potential as an antimicrobial agent.
1.3 Antioxidant Activity
Compounds with hydrazone linkages have also been investigated for their antioxidant properties. The presence of electron-rich groups in the structure can enhance the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases . This property makes it a candidate for further research in developing supplements or therapeutic agents aimed at reducing oxidative damage.
Analytical Chemistry Applications
2.1 Analytical Reagents
Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. The compound can be utilized in spectroscopic methods for the determination of metal ions in various samples, including environmental and biological matrices . Such applications are essential for monitoring pollutants and assessing environmental health.
2.2 Chromatographic Applications
The unique chemical properties of hydrazones allow them to be employed in chromatographic techniques for separating and identifying organic compounds. The compound can serve as a derivatizing agent for carbonyl compounds, enhancing their detectability in complex mixtures through techniques like HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its efficacy. Research on similar compounds suggests that modifications to the hydrazone moiety or substituents on the imidazo[1,2-a]pyridine ring can significantly influence their potency and selectivity against specific targets .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Effective against melanoma and colon cancer cell lines |
| Antimicrobial properties | Broad-spectrum antibacterial activity | |
| Antioxidant activity | Potential for reducing oxidative stress | |
| Analytical Chemistry | Analytical reagents | Used for metal ion determination |
| Chromatographic applications | Enhances detectability of organic compounds |
Mechanism of Action
The mechanism of action of N’-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Impact of Substituents on Molecular Weight :
- The hydrochloride salt form increases molecular weight by ~36 g/mol compared to its free base .
- Trifluoromethyl (7b) and benzamide (12) groups reduce molecular weight but enhance lipophilicity .
Functional Group Influence on Reactivity: Sulfonohydrazides (target compound, 7b) exhibit strong hydrogen-bonding capacity (TPSA >130 Ų), favoring solubility in polar solvents .
Synthetic Accessibility :
- Cross-coupling (e.g., Suzuki-Miyaura in 7b) offers regioselectivity for aryl substitutions .
- Condensation reactions (target compound, 9a) are simpler but require precise stoichiometry .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 7b | 9a | Benzamide Derivative (12) |
|---|---|---|---|---|
| TPSA (Ų) | 134 | 95.7 | 115 | 76 |
| LogP | 2.8 (predicted) | 3.2 | 2.5 | 3.6 |
| Solubility (mg/mL) | 0.1–1.0 | <0.1 | 0.5–2.0 | <0.1 |
| Bioavailability Score | 0.55 | 0.40 | 0.65 | 0.35 |
Notes:
- The target compound’s moderate solubility and bioavailability suggest suitability for oral or intravenous delivery .
- Compounds with lower TPSA (e.g., 7b, 12) may exhibit better membrane permeability but reduced aqueous solubility .
Biological Activity
N'-({6-Bromoimidazo[1,2-A]pyridin-3-YL}methylidene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide hydrochloride, commonly referred to as PIK-75 hydrochloride, is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer research. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PIK-75 hydrochloride has a complex molecular structure characterized by the following features:
- Molecular Formula : C₁₈H₁₈BrN₅O₃S
- Molecular Weight : Approximately 488.7 g/mol
- Functional Groups : Contains a bromoimidazo-pyridine moiety and a sulfonohydrazide group.
The compound exhibits reactivity typical of hydrazones and sulfonamides, allowing for hydrolysis under acidic or basic conditions and nucleophilic substitution reactions due to the presence of the bromo group.
PIK-75 hydrochloride functions primarily as a selective inhibitor of certain protein kinases. Its mechanism involves:
- Inhibition of Kinase Activity : By selectively binding to specific kinases involved in cell signaling pathways, PIK-75 can disrupt processes related to cell proliferation and survival.
- Induction of Apoptosis : Preliminary studies indicate that PIK-75 may promote apoptosis in cancer cells, contributing to its potential anti-tumor activity.
Table 1: Comparison of Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| PIK-93 | Similar imidazo-pyridine structure; different substituents | More potent against specific kinases |
| PIK-76 | Contains a similar sulfonamide group; variations in aromatic rings | Broader spectrum of kinase inhibition |
| PIK-77 | Related hydrazone derivative; different halogen substitution | Enhanced solubility profile |
Anticancer Properties
Research indicates that PIK-75 hydrochloride has significant anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:
- IC50 Values : Studies report IC50 values ranging from 4 μM to 17 μM against different cancer cell lines such as A549 (lung cancer) and MDA-MB 231 (breast cancer) .
Other Biological Activities
PIK-75 hydrochloride is part of a broader class of hydrazones known for diverse biological activities:
- Antimicrobial Activity : Hydrazones have shown antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of various hydrazone derivatives on A549 lung cancer cells, finding that modifications in their structure significantly influenced their anticancer efficacy.
- Kinase Inhibition Studies : Research conducted on several hydrazone derivatives indicated that they could effectively inhibit PI3 kinase p110α, a critical target in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The compound’s synthesis typically involves multi-step reactions, such as condensation of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde with N,2-dimethyl-5-nitrobenzenesulfonohydrazide, followed by hydrochloride salt formation. Key steps include refluxing in ethanol or methanol under acidic conditions (e.g., HCl catalysis) and purification via recrystallization (e.g., chloroform/methanol mixtures) . Purity verification requires HPLC (>95% purity threshold) and elemental analysis (C, H, N, S, Br, Cl concordance within ±0.3%) .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Assign peaks for imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm) and sulfonohydrazide methyl groups (δ 2.5–3.0 ppm).
- FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns for bromine/chlorine . Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in tautomerism or stereochemistry .
Q. How does solubility impact experimental design?
The compound’s solubility varies with solvent polarity due to its nitro and sulfonohydrazide groups. In DMSO or DMF, it dissolves readily (>10 mg/mL), while in water or ethanol, solubility is limited (<1 mg/mL). For biological assays, pre-dissolve in DMSO and dilute with buffered solutions to avoid precipitation .
Advanced Research Questions
Q. How to resolve contradictions in spectral data or biological activity?
Discrepancies in NMR shifts or bioactivity may arise from impurities (e.g., unreacted intermediates) or tautomeric forms. Mitigation strategies:
- Multi-method validation : Combine LC-MS, 2D NMR (COSY, HSQC), and thermal analysis (DSC/TGA) to confirm homogeneity .
- Biological replicates : Test activity across ≥3 independent assays (e.g., enzyme inhibition with IC50 ± SEM) to distinguish artifacts from true effects .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The bromine atom at position 6 of the imidazo[1,2-a]pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups, modifying electronic properties. Monitor reaction progress via TLC (Rf shift) and optimize ligand/base systems (e.g., XPhos/K3PO4) to suppress side reactions .
Q. How to evaluate its potential as a kinase inhibitor or antimicrobial agent?
- Kinase assays : Use fluorescence-based ADP-Glo™ assays to measure IC50 against target kinases (e.g., EGFR, VEGFR).
- Antimicrobial screening : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth . Correlate activity with structural features: Nitro groups enhance electron-withdrawing effects, while the sulfonohydrazide moiety may improve membrane permeability .
Q. What strategies optimize stability under physiological conditions?
- pH stability : Perform accelerated degradation studies (e.g., 24 hrs at pH 1–9, 37°C) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions, requiring formulation adjustments (e.g., enteric coatings).
- Light sensitivity : Store in amber vials; assess photodegradation via UV-Vis spectroscopy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
